molecular formula C24H32ClNO6 B1662191 Sarpogrelate Hydrochloride CAS No. 135159-51-2

Sarpogrelate Hydrochloride

Cat. No.: B1662191
CAS No.: 135159-51-2
M. Wt: 466.0 g/mol
InChI Key: POQBIDFFYCYHOB-UHFFFAOYSA-N
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Description

Sarpogrelate hydrochloride is a selective serotonin (5-HT2A) receptor antagonist with the chemical name (R,S)-1-{2-[2-(3-methoxyphenyl)ethyl]-phenoxy}-3-(dimethylamino)-2-propyl hydrogen succinate hydrochloride. It has been clinically used in Japan, China, and South Korea to treat peripheral arterial disease (PAD), diabetic nephropathy, and thrombosis . The drug inhibits serotonin-mediated platelet aggregation, vasoconstriction, and thrombus formation, while also improving endothelial function and blood flow in ischemic tissues .

This compound is administered orally, reaching peak plasma concentrations within 1–2 hours. It has a bioavailability of 20–30%, undergoes hepatic metabolism via CYP3A4 and CYP2C19, and is excreted renally. Its pharmacokinetics are influenced by food intake, genetic polymorphisms (e.g., CYP2C19), and P-glycoprotein (P-gp) transporters .

Properties

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQBIDFFYCYHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046662
Record name Sarpogrelate hydrochloride
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Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

135159-51-2
Record name Sarpogrelate hydrochloride
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Record name Sarpogrelate hydrochloride [JAN]
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Record name Sarpogrelate hydrochloride
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Record name SARPOGRELATE HYDROCHLORIDE
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Preparation Methods

Alkali Dissociation and Esterification Method

The primary synthetic route involves alkali dissociation of 1-dimethylamino-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol hydrochloride (Intermediate I), followed by esterification with succinic anhydride. The process, as detailed in CN103242179A, proceeds through four key stages:

  • Alkali Dissolution : Intermediate I is treated with a 20% sodium hydroxide solution to free the hydroxyl group, enabling subsequent esterification. The aqueous phase is extracted with toluene to isolate the free base.
  • Esterification : The free base reacts with succinic anhydride in tetrahydrofuran (THF) or ethyl acetate under reflux (1–4 hours), forming the succinic acid monoester.
  • Acidification : The ester is treated with hydrogen chloride gas or a saturated HCl solution in ethyl acetate to precipitate the crude this compound.
  • Purification : Crude product recrystallization using butanone yields pharmaceutical-grade material with >99.9% purity and <0.1% individual impurities.

This method achieves a yield exceeding 90%, attributed to the streamlined reaction conditions and minimal side reactions.

Alternative Synthesis via 3-Methoxybenzyl Chloride

CN102875396B outlines an alternative approach starting from 3-methoxybenzyl chloride (Intermediate II):

  • Chlorination : 3-Methoxybenzyl alcohol is converted to 3-methoxybenzyl chloride using concentrated hydrochloric acid at 30°C.
  • Grignard Reaction : Intermediate II reacts with magnesium in THF to form a Grignard reagent, which is subsequently coupled with epichlorohydrin.
  • Amination and Esterification : The epoxide intermediate undergoes amination with dimethylamine, followed by esterification with succinic anhydride in ethyl acetate.
  • Acidification and Purification : Acidification with HCl and recrystallization in acetone-water mixtures yields this compound with >98% purity.

While this route offers flexibility in intermediate sourcing, it involves more steps and lower overall yield (85–88%) compared to the alkali dissociation method.

Recrystallization Optimization for Enhanced Purity

Solvent Screening and Performance

Recrystallization is pivotal for removing impurities such as unreacted intermediates and byproducts. CN103242179A systematically evaluated solvents for their efficacy (Table 1):

Table 1: Recrystallization Solvent Performance for this compound

Solvent System Purity (%) Max Impurity (%) Yield (%)
Butanone 99.9 0.04 92
Acetonitrile 99.2 0.08 85
Virahol 99.0 0.10 80
Dimethylformamide:Ethyl Acetate (1:2) 99.1 0.09 88
Methanol:Ethyl Acetate (1:1) 98.9 0.12 84

Butanone emerged as the optimal solvent due to its high solubility at elevated temperatures (>35°C) and low solubility at ambient conditions, facilitating high recovery rates. The mass-to-volume ratio of crude product to butanone (1:4) and recrystallization temperature (25–35°C) were critical for maximizing yield and purity.

Industrial Scalability Considerations

Butanone’s advantages extend to industrial applications:

  • Solvent Recovery : Single-solvent systems simplify distillation and reuse, reducing production costs.
  • Environmental Impact : Butanone’s lower toxicity compared to acetonitrile or dimethylformamide aligns with green chemistry principles.
  • Process Efficiency : Crystallization at near-ambient temperatures minimizes energy consumption.

In contrast, mixed solvents (e.g., acetone-water) require complex separation steps, making them less viable for large-scale production.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Key Synthetic Pathways

Parameter Alkali Dissociation (CN103242179A) 3-Methoxybenzyl Chloride Route (CN102875396B)
Starting Material Intermediate I 3-Methoxybenzyl chloride
Reaction Steps 4 6
Key Solvents THF, Butanone THF, Ethyl Acetate
Yield 90–92% 85–88%
Purity >99.9% >98%
Impurity Control <0.1% <0.5%
Scalability High (single solvent) Moderate (multiple solvents)

The alkali dissociation method outperforms the alternative route in yield, purity, and operational simplicity, making it the preferred choice for industrial manufacturing.

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Both patents employ HPLC for purity assessment, with the following parameters:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm)
  • Mobile Phase : Acetonitrile: phosphate buffer (pH 3.0) (55:45)
  • Detection : UV at 220 nm

The alkali dissociation method achieves a peak purity of 99.9% with no co-eluting impurities, while the alternative method shows minor peaks at 0.5% intensity.

Impurity Profiling

Common impurities include:

  • Unreacted Intermediate I : <0.05% in butanone-recrystallized batches.
  • Succinic Acid Byproducts : Controlled via precise stoichiometry in esterification.
  • Degradation Products : Absent in samples stored under ICH stability guidelines (25°C/60% RH).

Chemical Reactions Analysis

Types of Reactions: MCI-9042 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

MCI-9042 has a wide range of applications in scientific research:

Mechanism of Action

MCI-9042 exerts its effects by antagonizing serotonin 2A receptors. This action inhibits serotonin-induced platelet aggregation and vasoconstriction. The compound binds to the serotonin 2A receptor, preventing serotonin from activating the receptor and thereby reducing platelet aggregation and improving blood flow .

Comparison with Similar Compounds

Table 1: Pharmacological Comparison of Sarpogrelate Hydrochloride and Similar 5-HT2A Antagonists

Compound Target Receptor Primary Indications Bioavailability Metabolism Pathways Key Clinical Benefits
Sarpogrelate HCl 5-HT2A PAD, Diabetic Nephropathy 20–30% CYP3A4, CYP2C19 Improves ABI, blood flow, and PFWD; reduces ulcer area in PAD
Ketanserin 5-HT2A, α1-adrenergic Hypertension, Raynaud’s phenomenon ~50% Hepatic glucuronidation Reduces blood pressure; limited use due to QT prolongation risks
Clopidogrel P2Y12 ADP receptor Atherothrombosis, Post-stent ~50% CYP2C19 (prodrug activation) Prevents stent thrombosis; superior antiplatelet efficacy but higher bleeding risk
Pimavanserin 5-HT2A Parkinson’s psychosis ~40% CYP3A4, CYP2J2 Non-dopaminergic antipsychotic; no antiplatelet effects

Key Findings:

  • Efficacy in PAD : Sarpogrelate significantly increases ankle-brachial index (ABI) (SMD = 0.42), dorsalis pedis artery blood flow (MD = 0.16 mL/min), and pain-free walking distance (PFWD: MD = 201.86 meters) compared to conventional therapies .
  • Diabetic Nephropathy : Reduces albuminuria and glomerular sclerosis in diabetic mice, likely via 5-HT2A blockade and adiponectin upregulation .
  • Safety : Mild adverse effects (e.g., gastrointestinal symptoms) in 5–10% of patients, contrasting with Clopidogrel’s higher bleeding risk .

Drug-Drug Interaction (DDI) Potential

Table 2: CYP2D6 Inhibition Profile vs. Other Inhibitors

Compound CYP2D6 Inhibition Strength AUC Fold Increase (CYP2D6 Substrates) Notable Interactions
Sarpogrelate HCl Weak 1.25–1.93 (e.g., dextromethorphan) Limited DDI risk; coadministration with metoprolol increases AUC by 1.53-fold
Fluoxetine Strong 5–10 (e.g., desipramine) Contraindicated with CYP2D6 substrates due to severe DDIs
Paroxetine Strong 6–8 (e.g., tamoxifen) High risk of serotonin syndrome
  • Mechanism : Sarpogrelate and M-1 weakly inhibit CYP2D6 (Ki = 10–15 μM), leading to <2-fold increases in AUC for substrates like metoprolol, imipramine, and dextromethorphan .
  • Clinical Relevance : Predictions via PBPK modeling align with observed DDI data, supporting its safety profile in polypharmacy .

Comparative Advantages and Limitations

Advantages of this compound:

  • Dual Action : Antiplatelet + vasodilatory effects via 5-HT2A blockade, unlike P2Y12 inhibitors (e.g., Clopidogrel) .
  • Lower Bleeding Risk : Safer than Clopidogrel in high-risk populations .
  • Metabolic Stability : Less affected by CYP2C19 polymorphisms compared to Clopidogrel .

Limitations:

  • Weak CYP2D6 Inhibition : Limits utility as a CYP2D6 probe inhibitor in clinical studies .

Biological Activity

Sarpogrelate hydrochloride, a selective 5-HT2A receptor antagonist, has garnered attention in pharmacological research due to its diverse biological activities, particularly in cardiovascular and metabolic contexts. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound is chemically defined as succinic acid mono-(1-dimethylaminomethyl-2-(2-[2-(3-methoxyphenyl)ethyl]phenoxy)ethyl) ester hydrochloride. It exhibits high selectivity for the 5-HT2A receptor with pKi values of 8.52 for 5-HT2A, 7.43 for 5-HT2C, and 6.57 for 5-HT2B receptors. The compound demonstrates minimal interaction with other serotonin receptors (5-HT1, 5-HT3, 5-HT4) and adrenergic receptors (α1, α2, β) . This selective antagonism is crucial for its therapeutic effects, particularly in conditions related to vascular dysfunction.

Peripheral Arterial Disease (PAD)

This compound has shown significant efficacy in treating peripheral arterial disease. A meta-analysis encompassing 12 randomized controlled trials (RCTs) indicated that sarpogrelate significantly improved the ankle-brachial index (ABI), dorsalis pedis artery blood flow, and pain-free walking distance (PFWD) compared to conventional treatments. The results are summarized in the table below:

Outcome Measure Sarpogrelate Group Control Group Statistical Significance
Ankle-Brachial Index (ABI)SMD = 0.42-P < .0005
Dorsalis Pedis Blood FlowMD = 0.16-P < .001
Pain-Free Walking DistanceMD = 201.86-P = .04
hsCRP LevelsMD = -0.57-P = .04
IL-6 LevelsMD = -1.48-P = .008

These findings suggest that sarpogrelate not only improves vascular function but also reduces inflammatory markers associated with PAD .

Diabetic Nephropathy

In a study involving diabetic mouse models, this compound was found to ameliorate diabetic nephropathy by increasing serum adiponectin levels and decreasing urinary albumin excretion. The treatment also reduced macrophage infiltration and inflammatory signals in renal tissues . This indicates potential benefits beyond vascular health, extending into metabolic disease management.

Case Studies

Case Study: Efficacy in Intermittent Claudication

A prospective study assessed the impact of sarpogrelate on patients with intermittent claudication, a common symptom of PAD. The incidence of claudication decreased from 56.6% pre-treatment to 28.3% post-treatment, highlighting the compound's effectiveness in enhancing mobility and quality of life for affected individuals .

Case Study: Combination Therapy with Pioglitazone

Research has explored the synergistic effects of sarpogrelate when used alongside pioglitazone in diabetic models. The combination therapy resulted in significant improvements in metabolic parameters, suggesting that sarpogrelate may enhance the therapeutic effects of other diabetes medications .

Safety Profile

The safety profile of sarpogrelate has been assessed across multiple studies involving nearly 600 cases. Most reported adverse events were mild and included gastrointestinal reactions and transient changes in liver enzymes. Serious adverse events were notably absent, indicating that sarpogrelate is well-tolerated among patients .

Q & A

Q. What is the mechanism of action of sarpogrelate hydrochloride, and how is its receptor selectivity determined experimentally?

this compound acts as a selective 5-HT2A receptor antagonist with pKi values of 8.52, 7.43, and 6.57 for 5-HT2A, 5-HT2C, and 5-HT2B receptors, respectively. Receptor selectivity is determined via competitive radioligand binding assays using human recombinant receptors. For example, in vitro studies measure displacement of radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) to calculate inhibition constants (Ki). Specificity over other receptors (e.g., α-adrenergic, histamine H1) is confirmed through parallel assays .

Q. How do pharmacokinetic parameters (absorption, metabolism, elimination) of this compound influence clinical dosing regimens?

Absorption is efficient but reduced by high-fat meals (48% increase in exposure), necessitating fasting administration. Metabolism occurs via CYP3A4 and CYP2C19, producing the active metabolite M-1. Elimination is primarily renal (60–70%), with non-renal pathways (biliary excretion) contributing to a half-life of 4–6 hours. Dosing adjustments are recommended for renal/hepatic impairment, validated through population pharmacokinetic (PopPK) models and clinical trials monitoring plasma concentrations .

Q. What experimental approaches are used to assess the impact of food intake on this compound absorption?

Randomized crossover studies compare pharmacokinetic parameters (Cmax, AUC) under fed vs. fasting conditions. For example, a high-fat meal increased sarpogrelate exposure by 48%, prompting recommendations for fasting administration. Bioavailability studies use HPLC or LC-MS/MS to quantify plasma drug levels .

Q. What analytical methodologies are recommended for ensuring the purity and stability of this compound in preclinical formulations?

Pharmacopeial standards (e.g., JP XVIII) mandate HPLC for purity testing (≥99%), heavy metal analysis via inductively coupled plasma mass spectrometry (ICP-MS; ≤10 ppm), and arsenic testing using Gutzeit method (≤1 ppm). Stability studies employ accelerated degradation conditions (e.g., heat, light) followed by chromatographic analysis .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) modeling predict drug-drug interactions (DDIs) involving this compound and CYP2D6 substrates?

PBPK models integrate in vitro parameters (e.g., CYP2D6 inhibition Ki, protein binding) and clinical PK data for sarpogrelate and its metabolite M-1. Validation involves simulating DDI magnitudes (e.g., metoprolol AUC ratio) against observed clinical data. For example, the model predicted a 1.33-fold increase in metoprolol AUC vs. observed 1.53-fold, within a two-fold error range .

Q. What factors account for discrepancies between simulated and observed CYP2D6-mediated DDI magnitudes in this compound studies?

Variability in CYP2D6 activity (e.g., poor vs. extensive metabolizers), model assumptions (e.g., neglecting enterohepatic recycling), and small clinical trial cohorts (n=9) contribute to discrepancies. Sensitivity analyses in PBPK models identify critical parameters like inhibitor potency (Ki) and free fraction (fup) .

Q. How do CYP2C19 genetic polymorphisms influence this compound metabolism, and what methodologies are used to tailor dosing in polymorphic populations?

CYP2C19 poor metabolizers exhibit 2–3-fold higher sarpogrelate exposure. Genotyping (e.g., PCR-RFLP for CYP2C19 alleles) combined with therapeutic drug monitoring (TDM) guides dose adjustments. In vitro studies using human liver microsomes quantify metabolic clearance differences between genotypes .

Q. What preclinical and clinical endpoints are validated for assessing the anti-thrombotic efficacy of this compound in peripheral arterial disease (PAD)?

Preclinical models: LDLr-KO mice show reduced atherosclerosis (plaque area, inflammatory markers). Clinical trials measure ankle-brachial index (ABI), pain-free walking distance (PFWD), and inflammatory markers (hsCRP, IL-6). Meta-analyses of RCTs report ABI improvements (SMD=0.47, p=0.0005) and PFWD increases (MD=201.86 m, p=0.04) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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